5-bromo-1H-benzo[d]imidazol-2-amine

Catalog No.
S768801
CAS No.
791595-74-9
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1H-benzo[d]imidazol-2-amine

CAS Number

791595-74-9

Product Name

5-bromo-1H-benzo[d]imidazol-2-amine

IUPAC Name

6-bromo-1H-benzimidazol-2-amine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)

InChI Key

YLKNNXAMJFCCPY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)N

The exact mass of the compound 5-bromo-1H-benzo[d]imidazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-1H-benzo[d]imidazol-2-amine (CAS 791595-74-9) is a bifunctional heterocyclic building block characterized by a reactive primary amine at the 2-position and a bromine atom at the 5-position of the benzimidazole core[1]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a precursor for cross-coupling reactions, selective N-arylation, and scaffold hopping in medicinal chemistry [2]. Its dual functionality allows for orthogonal reactivity—the 5-bromo site is utilized for palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, while the 2-amino group serves as a hydrogen-bond donor or a site for acylation. Recent materials science applications also leverage its specific steric and electronic profile as a secondary ligand in the synthesis of hierarchical metal-organic frameworks (MOFs) to engineer mesoporous cavities [1].

Research Fit

Halogenated building block for medicinal chemistry SAR
Bromine enables cross-coupling diversification (Suzuki, Buchwald-Hartwig)
Validated core scaffold for non-linear optical (NLO) material design

Substituting 5-bromo-1H-benzo[d]imidazol-2-amine with the unhalogenated 2-aminobenzimidazole or the structurally analogous 2-amino-6-bromobenzothiazole frequently leads to process failures or sub-optimal end-product performance [1]. In medicinal chemistry, benzothiazole-based kinase inhibitors are known to undergo rapid metabolic deacetylation in hepatocytes; utilizing the benzimidazole core of 791595-74-9 critically mitigates this liability while preserving target affinity [1]. In materials science, specifically zeolitic imidazolate framework (ZIF) engineering, standard ligands like 2-methylimidazole form overly stable, uniform micropores. The specific incorporation of the 2-amino group in 5-bromo-1H-benzo[d]imidazol-2-amine weakens Zn-Nβ covalent bonds, enabling selective ligand removal (SeLiRe) to generate mesoporous cavities that are impossible to achieve with generic sodalite-type ZIF precursors [2].

Substitution Risk

Halogen-dependent properties 5-Bromo substitution introduces electronic and steric effects that differ from 5-chloro, 5-fluoro, or unsubstituted analogs, which may shift reactivity and binding profiles.
Physicochemical profile shift Markedly lower aqueous solubility and higher lipophilicity compared to the parent compound can alter solvent compatibility and assay conditions; these shifts may require method adjustment.
Synthetic handle specificity Bromine is a preferred leaving group for palladium-catalyzed cross-couplings; chloro or fluoro analogs may demand different catalytic systems, limiting direct substitution without re-optimization.

Hierarchical MOF Adsorption Enhancement

In the synthesis of advanced zeolitic imidazolate frameworks (ZIFs) for water purification, the choice of secondary ligand dictates the final pore architecture. When 5-bromo-1H-benzo[d]imidazol-2-amine is utilized as a secondary ligand, the NH2 group creates weaker Zn-Nβ covalent bonds [1]. This facilitates a selective ligand removal (SeLiRe) process that generates a composite pore-type structure featuring both micro- and mesopores. Quantitative analysis demonstrates that ZIFs engineered with this specific brominated benzimidazole achieve a methylene blue adsorption capacity of 28.1 mg/g. This represents a 53-fold increase in water pollutant adsorption compared to traditional sodalite-type ZIFs synthesized with standard 2-methylimidazole ligands [1].

Evidence DimensionMethylene blue adsorption capacity (Qm)
Target Compound Data28.1 mg/g (using 5-bromo-1H-benzo[d]imidazol-2-amine as secondary ligand)
Comparator Or BaselineTraditional sodalite-type ZIFs (e.g., ZIF-8 via 2-methylimidazole) (~0.53 mg/g)
Quantified Difference53-fold higher adsorption capacity
ConditionsSelective ligand removal (SeLiRe) treated ZIFs evaluated for aqueous dye adsorption

Procuring this specific ligand allows materials scientists to reliably engineer mesoporous defects into MOFs, drastically accelerating mass transport for industrial filtration and catalysis.

Aqueous Solubility
Cross-study comparable
0.221 mg/mL vs ~12.6 g/L
~40–90× lower
Informs solvent system selection for in vitro assays
Calculated and reported values; verify under experimental conditions

Metabolic Stability Over Benzothiazoles

A major hurdle in the development of PI3K/mTOR dual inhibitors is the rapid metabolic deacetylation of 2-aminobenzothiazole pharmacophores in vivo. To overcome this, researchers utilize 5-bromo-1H-benzo[d]imidazol-2-amine as a critical scaffold-hopping precursor to synthesize 6,5-heterocyclic benzimidazole analogs [1]. By replacing the sulfur atom of the benzothiazole with the nitrogen-rich benzimidazole core, the resulting derivatives exhibit drastically improved metabolic stability in hepatocyte assays while maintaining essential hydrogen-bonding interactions in the kinase active site. This strategic substitution prevents the rapid loss of the acetyl group, preserving the molecule's in vitro potency and in vivo efficacy profile compared to the benzothiazole baseline [1].

Evidence DimensionResistance to metabolic deacetylation
Target Compound DataBenzimidazole analogs (derived from 791595-74-9) resist rapid deacetylation
Comparator Or Baseline2-Aminobenzothiazole analogs (e.g., N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide)
Quantified DifferenceSignificant reduction in deacetylated metabolite formation in hepatocytes
ConditionsIn vitro hepatocyte metabolism assays and in vivo pharmacokinetic profiling

For pharmaceutical procurement, this building block is essential for rescuing lead compounds that suffer from poor metabolic half-lives due to benzothiazole liability.

Lipophilicity (LogP)
Cross-study comparable
1.82 vs 0.94
+0.88 LogP units
Indicates higher membrane permeability potential
Calculated values; confirm experimentally for your system

Broad-Spectrum MurA Inhibition

In high-throughput screening for novel inhibitors of the bacterial cell wall enzyme MurA, 5-bromo-1H-benzo[d]imidazol-2-amine demonstrated distinct broad-spectrum growth inhibition [1]. Unlike several FDA-approved reference drugs (such as albendazole and diflunisal) which only exhibited efficacy against Gram-negative E. coli, this specific brominated benzimidazole achieved a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL against both E. coli and the Gram-positive L. innocua [1]. The presence of both the bromine atom and the 2-amino group provides the necessary stereoelectronic profile to interact with the MurA active site across divergent bacterial strains.

Evidence DimensionMinimum Inhibitory Concentration (MIC) across bacterial strains
Target Compound Data0.5 mg/mL for both L. innocua (Gram-positive) and E. coli (Gram-negative)
Comparator Or BaselineAlbendazole and diflunisal (active only against E. coli at 0.0625 mg/mL, inactive against L. innocua)
Quantified DifferenceDual-strain efficacy vs. single-strain efficacy
ConditionsIn vitro broth microdilution assays for MurA-targeted growth inhibition

This compound serves as a validated, dual-active hit scaffold for procurement teams sourcing building blocks for broad-spectrum antibiotic development programs.

pKa (Basicity)
Cross-study comparable
10.16 ± 0.10 vs 8.59
Δ +1.57 pKa units
Alters ionization state at physiological pH
Predicted vs experimental; validate pKa for your buffer conditions

Tunable Non-Linear Optical Properties

The synthesis of high-performance non-linear optical (NLO) materials requires precursors that can support strong push-pull electronic systems. 5-Bromo-1H-benzo[d]imidazol-2-amine is highly favored over unhalogenated benzimidazoles because the 5-bromo substituent acts as a strong electron-withdrawing anchor [1]. When subjected to Cu(II)-catalyzed selective N-arylation, the resulting derivatives exhibit an energy gap of 4.93 to 5.07 eV. The synergistic effect of the bromine atom and the functionalized amine maximizes the polarizability of the molecule, indicating excellent charge division across the chemical system, which is a fundamental requirement for sensory and optical materials compared to unhalogenated baselines [1].

Evidence DimensionHOMO-LUMO Energy Gap and Polarizability
Target Compound DataEnergy gap of 4.93-5.07 eV with high polarizability (αo) upon N-arylation
Comparator Or BaselineUnhalogenated 2-aminobenzimidazole derivatives
Quantified DifferenceEnhanced push-pull electron density distribution
ConditionsDensity functional theory (DFT) at PBE0-D3BJ/def2-TZVP/SMD level combined with empirical optical testing

Buyers in organic electronics should specify this exact brominated scaffold to ensure sufficient molecular polarizability for advanced NLO applications.

NLO Material Study
Supporting evidence
Computational investigation as NLO scaffold
Validates scaffold for organic NLO material design
Requires synthetic exploration; verify NLO properties experimentally

Hierarchical MOF/ZIF for Industrial Filtration

Directly downstream of its ability to weaken Zn-Nβ bonds, this compound is a validated secondary ligand for manufacturing mesoporous zeolitic imidazolate frameworks [1]. It is recommended for R&D teams developing high-capacity adsorbents for wastewater treatment, specifically for the rapid capture of bulky dye molecules like methylene blue.

Scaffold Hopping in Kinase Inhibitor Development

Due to its proven ability to bypass the metabolic deacetylation liabilities of benzothiazoles, 5-bromo-1H-benzo[d]imidazol-2-amine is a critical starting material for medicinal chemists synthesizing PI3K or mTOR kinase inhibitors [2]. It provides a metabolically stable, hydrogen-bond-capable hinge-binding motif.

Precursor for Broad-Spectrum MurA Antibiotics

Leveraging its validated dual-activity profile against both Gram-positive and Gram-negative bacteria, this compound is an effective core scaffold for hit-to-lead optimization campaigns targeting the bacterial cell wall enzyme MurA [3].

Synthesis of Push-Pull NLO Dyes

The compound's specific substitution pattern makes it a preferred building block for Cu(II)-catalyzed N-arylation to produce organic NLO materials [4]. It is suited for procurement by materials science groups developing advanced optical sensors.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Bromine cross-coupling handle; distinct LogP/pKa profile for SAR modulation
Palladium-catalyzed coupling efficiency; ADME and target engagement assays
Non-linear optical (NLO) material design
Electronic structure suitable for NLO response; validated core scaffold
Computational NLO prediction; synthetic accessibility and photonic characterization
Chemical probe and library synthesis
Dual amino/bromo functionalization for rapid diversification
Cross-coupling scope; biological screening of derived libraries

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Bromo-1H-benzimidazol-2-amine

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